N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

Catalog No.
S12562131
CAS No.
M.F
C8H12N2O4S
M. Wt
232.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

Product Name

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

IUPAC Name

2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

InChI

InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)

InChI Key

UEMSOISQYXTWFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC(CO)C#N)C(=O)O

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine is a mercapturic acid derivative formed as a metabolite of acrylonitrile, a compound used in the production of plastics and synthetic fibers. This compound is characterized by its chemical formula C₈H₁₂N₂O₄S and molecular weight of approximately 216.25 g/mol. It features a cysteine backbone with an acetyl group and a cyano-2-hydroxyethyl substituent, which contributes to its unique properties and biological activities.

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine participates in various biochemical pathways primarily related to detoxification processes. As a mercapturic acid, it is generated through the conjugation of acrylonitrile with glutathione, followed by acetylation. The general reaction can be summarized as follows:

  • Conjugation Reaction:
    Acrylonitrile+GlutathioneS 1 cyano 2 hydroxyethyl glutathione\text{Acrylonitrile}+\text{Glutathione}\rightarrow \text{S 1 cyano 2 hydroxyethyl glutathione}
  • Acetylation:
    S 1 cyano 2 hydroxyethyl glutathione+Acetic AnhydrideN Acetyl S 1 cyano 2 hydroxyethyl cysteine+Glutathione\text{S 1 cyano 2 hydroxyethyl glutathione}+\text{Acetic Anhydride}\rightarrow \text{N Acetyl S 1 cyano 2 hydroxyethyl cysteine}+\text{Glutathione}

These reactions indicate its role in detoxifying acrylonitrile, facilitating its excretion from the body.

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine exhibits biological activity primarily through its role as a detoxification product. It is involved in the mercapturic acid pathway, which helps in the elimination of potentially harmful compounds from the body. Studies have shown that this compound can be detected in human urine, indicating exposure to acrylonitrile and its metabolites, thereby serving as a biomarker for environmental and occupational exposure to this toxicant .

The synthesis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine typically involves the following steps:

  • Formation of S-(1-cyano-2-hydroxyethyl)glutathione: This is achieved by reacting acrylonitrile with glutathione.
  • Acetylation: The resulting S-(1-cyano-2-hydroxyethyl)glutathione is then acetylated using acetic anhydride or acetyl chloride to yield N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine.

This method highlights the compound's derivation from naturally occurring amino acids and its transformation through biochemical processes.

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine has several applications:

  • Biomonitoring: It serves as a biomarker for assessing exposure to acrylonitrile in occupational health settings.
  • Toxicology Studies: The compound is used in research to understand the metabolic pathways of acrylonitrile and its potential health effects.
  • Environmental Monitoring: It aids in evaluating environmental contamination by acrylonitrile and related compounds.

Research indicates that N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine interacts with various biological systems, particularly in the context of detoxification. Its presence in urine has been linked to cardiovascular health studies, suggesting that monitoring levels may provide insights into the effects of volatile organic compounds on human health . Additionally, studies have explored its interactions with other metabolites derived from acrylonitrile exposure, contributing to a better understanding of toxicokinetics .

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine belongs to a class of compounds known as mercapturic acids, which are conjugates formed from various toxicants. Here are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
N-Acetyl-S-(2-hydroxyethyl)-L-cysteineC₈H₁₁NO₄SDerived from ethylene oxide; commonly found in urine
N-Acetyl-S-(2-cyanoethyl)-L-cysteineC₈H₁₁N₃O₂SMetabolite of acrylonitrile; similar structure
N-Acetyl-S-(4-hydroxy-2-methyl-2-buten-1-yl)-L-cysteineC₉H₁₃NO₄SContains additional hydroxyl and methyl groups

Uniqueness

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine is unique due to its specific derivation from acrylonitrile and its role as a biomarker for exposure assessment. Its structure allows it to participate effectively in detoxification processes while providing insights into environmental health impacts.

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

232.05177804 g/mol

Monoisotopic Mass

232.05177804 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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